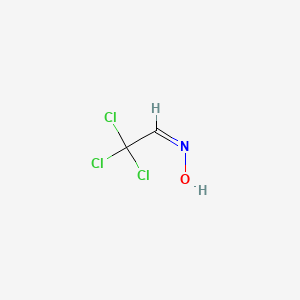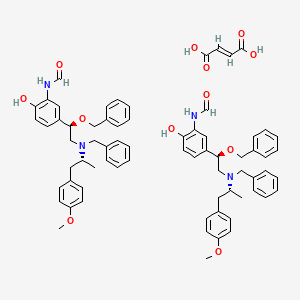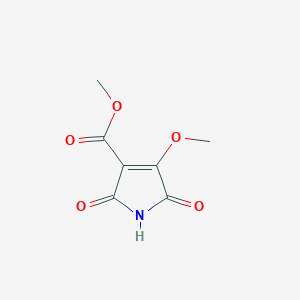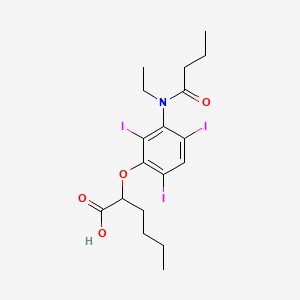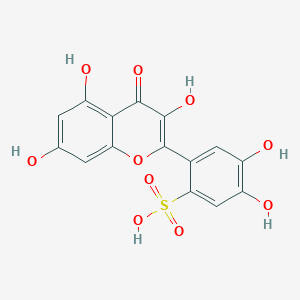
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple hydroxyl groups and a chromen-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid typically involves the combination of quercetin and ferulic acid derivatives. The reaction conditions often include the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF), with acetonitrile as an alternative solvent when reagents are poorly soluble in DCM . The reaction mixture is subjected to various purification steps, including filtration and concentration, to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted sulfonic acid derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can bind to ion channels, such as the KCa1.1 and CaV1.2 channels, modulating their activity and affecting cellular functions . Additionally, its antioxidant properties allow it to neutralize free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant and anti-cancer activities.
Diosmetin: A flavonoid with similar chemical structure and biological activities.
Uniqueness
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is unique due to its combination of multiple hydroxyl groups and a sulfonic acid group, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H10O10S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxochromen-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H10O10S/c16-5-1-9(19)12-10(2-5)25-15(14(21)13(12)20)6-3-7(17)8(18)4-11(6)26(22,23)24/h1-4,16-19,21H,(H,22,23,24) |
Clé InChI |
FFPZADFUKQRFHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3S(=O)(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



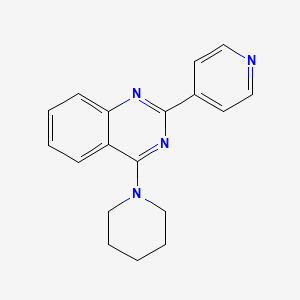

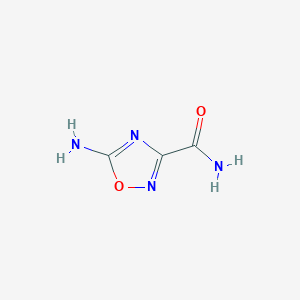
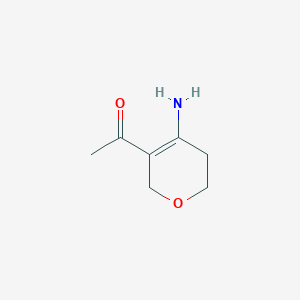
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)

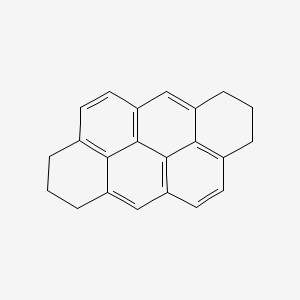
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
